molecular formula C8H19Cl2N3O B2408448 2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride CAS No. 882562-64-3

2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride

Cat. No.: B2408448
CAS No.: 882562-64-3
M. Wt: 244.16
InChI Key: LSIVHJDFIGMRKN-UHFFFAOYSA-N
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Description

2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications in drug design . This compound is characterized by the presence of a piperidine ring, an amine group, and an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Mechanism of Action

The mechanism of action of 2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. The piperidine ring and amine group play crucial roles in binding to target proteins and enzymes, thereby influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-aminopiperidin-1-yl)-N-methylacetamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)-N-methylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O.2ClH/c1-10-8(12)6-11-4-2-7(9)3-5-11;;/h7H,2-6,9H2,1H3,(H,10,12);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIVHJDFIGMRKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC(CC1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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